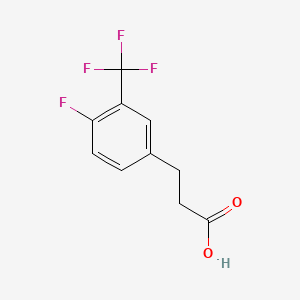

3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZBWMABBUYCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701230897 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-42-3 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Aromatic Substitution and Functionalization

Method Overview:

This approach involves synthesizing the substituted aromatic ring with fluorine and trifluoromethyl groups, then attaching the propanoic acid chain via electrophilic substitution or cross-coupling reactions.

Preparation of the fluorinated aromatic precursor:

Starting from commercially available fluorobenzene derivatives, such as 4-fluoro-3-trifluoromethylbenzenes, via electrophilic aromatic substitution (EAS) to introduce additional substituents if necessary.Side-chain attachment:

The propanoic acid side chain is introduced through nucleophilic substitution or cross-coupling reactions, such as Suzuki-Miyaura coupling, involving boronic acids or esters with halogenated aromatic precursors.

Research Data & Patent Insights:

Patents such as EP1669347A1 describe the synthesis of related sulfonyl derivatives via chlorination of methyl groups on methylpropionic acids, followed by substitution with sulfinates. Similar strategies can be adapted for direct chain extension to the acid.

Chlorination of Methyl-Substituted Precursors Followed by Nucleophilic Substitution

Method Overview:

A cost-effective route involves chlorination of methyl groups on methylpropionic acids, followed by nucleophilic substitution with fluorinated phenyl sulfinates or related nucleophiles.

Step 1: Chlorinate methyl groups on methylpropionic acid derivatives obtained from methacrylic acid or similar compounds, using chlorine gas or N-chlorosuccinimide (NCS).

Step 2: React the chlorinated intermediate with a salt of 4-fluoro-3-(trifluoromethyl)phenyl sulfinate or other nucleophiles under basic conditions to attach the aromatic moiety.

Step 3: Hydrolyze or oxidize the resulting intermediate to yield the free acid.

Research Findings:

Patents like EP1669347A1 highlight such a route, emphasizing the use of chlorination and subsequent substitution with aromatic sulfinates for efficient synthesis.

Use of Diazonium Chemistry for Aromatic Functionalization

Method Overview:

Diazotization of 4-fluoro-3-trifluoromethylaniline followed by hydrolysis or coupling reactions provides an alternative route.

Step 1: Diazotize 4-fluoro-3-trifluoromethylaniline using sodium nitrite and hydrochloric acid at low temperatures.

Step 2: Hydrolyze the diazonium salt with water or alcohols to generate phenolic intermediates.

Step 3: Couple the phenolic or amino intermediates with suitable propanoic acid derivatives, such as epoxides or halides, to form the target acid.

Research Data:

US5892126A describes a similar diazotization-hydrolysis process for preparing fluorinated phenols, which can be adapted for phenylpropanoic acid derivatives.

Data Tables Summarizing Preparation Methods

| Method | Key Reagents | Main Reactions | Advantages | Drawbacks |

|---|---|---|---|---|

| Direct Aromatic Substitution | Fluorobenzene derivatives, cross-coupling reagents | EAS, Suzuki coupling | High regioselectivity | Requires multiple steps |

| Chlorination + Nucleophilic Substitution | Methylpropionic acid, NCS, aromatic sulfinate salts | Chlorination, substitution | Cost-effective, scalable | Moderate yields, purification needed |

| Diazotization + Hydrolysis | 4-Fluoro-3-trifluoromethylaniline | Diazotization, hydrolysis | Good for aromatic functionalization | Sensitive to reaction conditions |

| Palladium-Catalyzed Cross-Coupling | Halogenated propanoic acids, boronic acids | Cross-coupling reactions | High efficiency, broad scope | Requires expensive catalysts |

Notes on Research Findings and Optimization

Yield & Purity:

Patents and literature report yields ranging from 70% to over 90%, with purification via crystallization or chromatography being standard.Reaction Conditions:

Mild temperatures (0–85°C), inert atmospheres (nitrogen or argon), and anhydrous conditions improve yields and selectivity.Cost & Scalability:

Chlorination and nucleophilic substitution routes are preferred for large-scale synthesis due to cost-effectiveness and straightforward purification.Environmental & Safety Considerations: Handling of chlorinating agents, diazonium salts, and fluorinated reagents requires appropriate safety measures due to their toxicity and potential explosiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Anti-inflammatory Agents :

- The compound has been studied for its potential as a non-steroidal anti-inflammatory drug (NSAID). Its structural modifications enhance anti-inflammatory activity while minimizing side effects associated with traditional NSAIDs.

-

Anticancer Research :

- Preliminary studies indicate that derivatives of this compound may inhibit the growth of certain cancer cell lines. This is attributed to its ability to interfere with specific signaling pathways involved in cancer proliferation.

-

Drug Delivery Systems :

- Research has explored the use of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid in formulating drug delivery systems that enhance the bioavailability of poorly soluble drugs, improving therapeutic efficacy.

Material Science Applications

-

Polymer Chemistry :

- The compound serves as a building block in synthesizing fluorinated polymers, which exhibit unique thermal and chemical resistance properties, making them suitable for high-performance applications.

-

Surface Modifications :

- Its fluorinated nature allows for surface modifications in various materials, enhancing hydrophobicity and chemical stability, particularly in coatings and films.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agents | Effective in reducing inflammation with fewer side effects |

| Anticancer research | Inhibits growth in specific cancer cell lines | |

| Drug delivery systems | Improves bioavailability of poorly soluble drugs | |

| Material Science | Polymer chemistry | Used in synthesizing high-performance fluorinated polymers |

| Surface modifications | Enhances hydrophobicity and stability of coatings |

Case Studies

-

Anti-inflammatory Study :

- A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various derivatives of this compound. Results indicated that certain modifications led to a significant reduction in inflammatory markers compared to standard NSAIDs.

-

Anticancer Research :

- In a collaborative research project between several universities, the anticancer properties were assessed against breast and colon cancer cell lines. The findings suggested that the compound could induce apoptosis in cancer cells through the modulation of apoptotic pathways.

-

Fluorinated Polymer Development :

- Researchers at a leading materials science institute synthesized a series of fluorinated polymers using this compound as a monomer. The resulting materials demonstrated exceptional thermal stability and low surface energy, making them ideal for aerospace applications.

Wirkmechanismus

The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorine groups enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly alter the compound’s behavior. Key comparisons include:

Table 1: Substituent Impact on Key Properties

Key Observations :

- Electron-withdrawing groups (EWGs) : The trifluoromethyl (CF₃) and fluorine (F) groups enhance acidity and metabolic stability but reduce aqueous solubility.

- Electron-donating groups (EDGs) : Ethoxy (OCH₂CH₃) or hydroxyl (OH) groups decrease acidity and improve hydrophilicity .

- Conjugation effects: The acrylic acid moiety in cinnamic acid derivatives introduces reactivity distinct from saturated propanoic acids .

Key Insights :

- Fluorinated analogs : The CF₃ group enhances membrane permeability and target binding in drug candidates, as seen in antischistosomal aryl hydantoins .

- Hydroxyl vs. fluorine : Hydroxyl-containing derivatives exhibit direct cytotoxicity, while fluorinated analogs may act as stable intermediates for further modification .

Biologische Aktivität

3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid, also known as a trifluoromethyl-substituted aromatic compound, has garnered attention for its potential biological activities. The incorporation of trifluoromethyl groups into organic molecules has been shown to enhance pharmacological properties, including increased potency and selectivity in various biological systems. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of investigation include:

- Inhibition of Enzymatic Activity : Research indicates that compounds with trifluoromethyl groups can significantly inhibit enzymes involved in metabolic pathways. For instance, studies have demonstrated that related compounds exhibit enhanced inhibition of reverse transcriptase and other critical enzymes due to the electron-withdrawing effects of the trifluoromethyl group .

- Anti-Cancer Properties : Preliminary studies suggest that this compound may possess anti-cancer properties. In vitro assays have shown that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer .

Case Studies

- Study on Enzyme Inhibition :

- Anti-Cancer Activity Evaluation :

Data Tables

| Biological Activity | Compound | IC50 (μM) | Notes |

|---|---|---|---|

| Reverse Transcriptase Inhibition | This compound | N/A | Enhanced potency due to trifluoromethyl group |

| Cytotoxicity against Glioblastoma | Similar derivatives | 36 - 80 | Significant activity observed in vitro |

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with target proteins through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and increased interaction with cellular targets.

Q & A

Q. What are the common synthetic routes for 3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid, and what reaction conditions are optimal?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A viable route includes:

- Grignard Addition : Reacting 4-fluoro-3-(trifluoromethyl)benzaldehyde with a cyanoacetate ester in the presence of a Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) to form an intermediate nitrile ester .

- Hydrolysis and Decarboxylation : Treating the intermediate with H₂SO₄ in a refluxing acetic acid/water mixture to hydrolyze the nitrile to a carboxylic acid and remove the ester group .

- Purification : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by preparative HPLC for high-purity isolation .

Key Considerations : Optimize reaction temperature (70–100°C for hydrolysis) and stoichiometric ratios to minimize side products.

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and propanoic acid chain signals (δ 2.5–3.5 ppm).

- ¹⁹F NMR : Distinct peaks for -CF₃ (~-60 ppm) and -F (~-110 ppm) groups .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry (MS) : Confirm molecular ion [M-H]⁻ at m/z 264.03 (calculated for C₁₀H₇F₄O₂) .

Q. What are the known biological activities or pharmacological potentials of this compound?

Methodological Answer: While direct data is limited, structural analogs (e.g., fluorinated phenylpropanoic acids) exhibit:

- Enzyme Inhibition : Binding to cyclooxygenase-2 (COX-2) via hydrophobic interactions with trifluoromethyl groups .

- Receptor Modulation : Fluorinated aromatic moieties enhance metabolic stability in drug candidates .

Experimental Design : Screen against target enzymes (e.g., COX-2) using fluorescence polarization assays and validate via IC₅₀ determination .

Advanced Research Questions

Q. How does the substitution pattern (fluoro and trifluoromethyl groups) influence the compound's reactivity and bioactivity?

Methodological Answer:

- Electronic Effects : The electron-withdrawing -CF₃ group deactivates the phenyl ring, reducing electrophilic substitution but enhancing resistance to oxidative metabolism .

- Steric Effects : Ortho-substituted -F and -CF₃ groups create steric hindrance, potentially altering binding pocket interactions in proteins.

Validation : Perform density functional theory (DFT) calculations to map electrostatic potentials and compare with X-ray crystallography data of protein-ligand complexes .

Q. What strategies resolve contradictory data on the compound’s physicochemical properties or bioactivity?

Methodological Answer:

- Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests) .

- Orthogonal Analytics : Cross-validate HPLC purity with capillary electrophoresis and thermogravimetric analysis (TGA) for consistency .

- Meta-Analysis : Use platforms like PubChem to aggregate and compare reported bioactivity data, adjusting for assay variability (e.g., cell line differences) .

Q. What computational methods predict the metabolic stability or toxicity of this fluorinated compound?

Methodological Answer:

- ADMET Prediction : Utilize tools like SwissADME to estimate permeability (LogP ≈ 2.8) and cytochrome P450 interactions .

- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity risks based on structural fragments .

- Metabolic Pathways : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using molecular docking in Schrödinger Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.